3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a potent pharmaceutical used in the research of orthostatic hypotension, neurogenic orthostatic hypotension, and Parkinson’s disease . It is a synthetic amino acid precursor of Norepinephrine .
Molecular Structure Analysis
The molecular structure analysis of this compound can be performed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Aplicaciones Científicas De Investigación
Droxidopa in Neurogenic Orthostatic Hypotension
Droxidopa has been explored for its effectiveness in treating orthostatic hypotension symptoms, especially in Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). Clinical trials have highlighted its capacity to significantly reduce the drop in blood pressure upon standing, albeit with varying degrees of success across different studies. Its approval by regulatory bodies like the FDA underlines its recognized therapeutic value, although the need for further research to fully understand its long-term effects remains a point of emphasis (Pérez-Lloret et al., 2019).
Pharmacological and Safety Profile
The pharmacological profile of droxidopa, detailing its conversion to norepinephrine and subsequent action, has been well-documented. Clinical efficacy is supported by improvements in symptomatic NOH, including reductions in dizziness and lightheadedness. However, the need for vigilance regarding potential side effects, such as supine hypertension, is noted. Comparative analysis with other treatments for NOH underscores the need for a personalized approach to therapy, highlighting the compound's role in a broader treatment regimen (Keating, 2015).
Clinical and Regulatory Insights
Further insights into droxidopa's clinical application, including its status within regulatory frameworks and its comparison with other NOH treatments, offer a comprehensive understanding of its therapeutic potential. The FDA's accelerated approval and the subsequent call for additional studies reflect the ongoing evolution of its clinical application and the healthcare community's response to its benefits and limitations (Cheshire, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-UMIAIAFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534304 |
Source
|
Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride | |
CAS RN |
73594-43-1 |
Source
|
Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.